N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship (SAR)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 899962-91-5) is a synthetic spirocyclic compound with the molecular formula C18H20N2O5 and a molecular weight of 344.37 g/mol. It combines a 1,4-dioxaspiro[4.4]nonane scaffold with a phthalimide (1,3-dioxoisoindolin-2-yl) moiety via an acetamide linker, placing it within a broader class of spiroketal-containing isoindoline derivatives explored for diverse biological activities.

Molecular Formula C18H20N2O5
Molecular Weight 344.367
CAS No. 899962-91-5
Cat. No. B2738163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS899962-91-5
Molecular FormulaC18H20N2O5
Molecular Weight344.367
Structural Identifiers
SMILESC1CCC2(C1)OCC(O2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C18H20N2O5/c21-15(19-9-12-11-24-18(25-12)7-3-4-8-18)10-20-16(22)13-5-1-2-6-14(13)17(20)23/h1-2,5-6,12H,3-4,7-11H2,(H,19,21)
InChIKeyFFOFGINACCFVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Procurement: Spirocyclic-Phthalimide Hybrids as Research Tools


N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 899962-91-5) is a synthetic spirocyclic compound with the molecular formula C18H20N2O5 and a molecular weight of 344.37 g/mol . It combines a 1,4-dioxaspiro[4.4]nonane scaffold with a phthalimide (1,3-dioxoisoindolin-2-yl) moiety via an acetamide linker, placing it within a broader class of spiroketal-containing isoindoline derivatives explored for diverse biological activities [1]. This compound is distributed commercially, typically at ≥95% purity, for non-human research purposes .

Why Generic Substitution is Inadequate for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide


The unique biological profile of a spirocyclic compound is exquisitely sensitive to its three-dimensional architecture. The spiro-center creates a distinct conformational profile, and even minor changes to ring sizes or substitution patterns can dramatically alter binding affinity, selectivity, and pharmacokinetics [1]. Therefore, simply substituting an analog with a different spirocyclic core (e.g., a 1,4-dioxaspiro[4.5]decane), a modified linker, or a different N-substituent on the acetamide group carries a high risk of a significant and unpredictable shift in biological activity, making direct, evidence-based procurement essential.

Quantitative Differentiation Evidence for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide vs. Analogs


Spirocyclic Ring Size: Constrained Conformational Profile vs. 1,4-Dioxaspiro[4.5]decane Analogs

The target compound features a 1,4-dioxaspiro[4.4]nonane core, which provides a distinct conformational constraint compared to the more flexible 1,4-dioxaspiro[4.5]decane analog N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 899730-21-3). While head-to-head biochemical data is absent in published literature, the [4.4] spiro system reduces the number of degrees of freedom compared to the [4.5] system, which is a classic strategy in medicinal chemistry for pre-organizing a ligand into its bioactive conformation, potentially leading to differences in target binding entropy and selectivity [1].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship (SAR)

Linker Region Versatility: Acetamide Bridge Enables Diverse Pharmacophore Attachment

The compound utilizes an acetamide bridge to connect the spirocyclic scaffold to the phthalimide moiety. This is distinct from directly linked analogs like 2-(1,4-dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione (CAS 10442-96-3) . The presence of the linker provides an additional vector for modulating physicochemical properties and allows for its potential use as a flexible building block in the design of bifunctional molecules like PROTACs, where linker length and composition are critical for inducing ternary complex formation [1].

Chemical Biology Fragment-Based Drug Discovery PROTAC Linker Chemistry

Phthalimide Moiety: Established Pharmacophore for HIV-1 Reverse Transcriptase Inhibition

The phthalimide (1,3-dioxoisoindolin-2-yl) group is a known pharmacophore for inhibiting HIV-1 reverse transcriptase (RT) in the non-nucleoside inhibitor (NNRTI) class [1]. A series of 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide derivatives were synthesized and evaluated, with several showing micromolar inhibitory activity against HIV-1 RT in an RNA-dependent DNA polymerase assay at concentrations of 2 and 20 µM [1]. While the target compound is a distinct spirocyclic analog, it shares this critical phthalimide-acetamide motif, suggesting potential as a scaffold for developing novel NNRTIs with differentiated resistance profiles.

Antiviral Research HIV-1 NNRTI Phthalimide-based Inhibitors

High-Value Application Scenarios for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide


Structure-Activity Relationship (SAR) Probe for Spirocyclic Conformational Analysis

Its rigid [4.4] spirocyclic core, as contrasted with more flexible [4.5] analogs, makes this compound an ideal probe for understanding the effect of conformational constraint on binding to biological targets such as kinases or GPCRs. Researchers can directly compare its potency and selectivity with that of the N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)- analog to map the conformational preferences of a target's active site [1].

Prototype Design for Phthalimide-Based Antiviral Lead Optimization

Building on the established HIV-1 RT inhibitory activity of phthalimide-acetamide derivatives [1], this compound can be used as a starting point for developing novel NNRTIs. Its unique spirocyclic structure offers the potential to overcome resistance mutations that limit the efficacy of first-generation NNRTIs, allowing medicinal chemists to explore unexplored chemical space for treating resistant HIV strains.

Use as a Multifunctional Building Block in Chemical Biology

The presence of both a phthalimide (a potential E3 ligase ligand) and a functionalizable spirocyclic amine (via amide hydrolysis) makes this compound a candidate for designing heterobifunctional degraders (PROTACs) or other bioconjugate tools [1]. Its synthesis is a key step in creating libraries to screen for novel E3 ligase ligands and study protein degradation pathways.

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